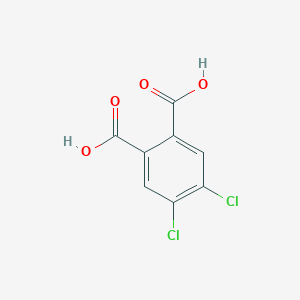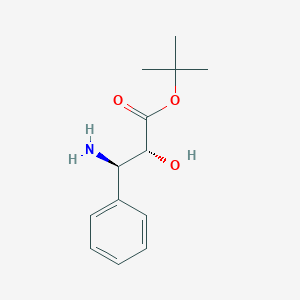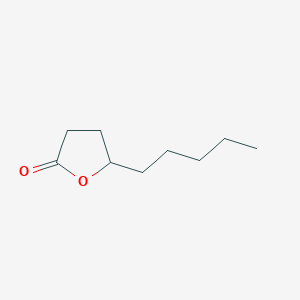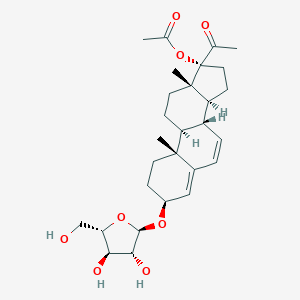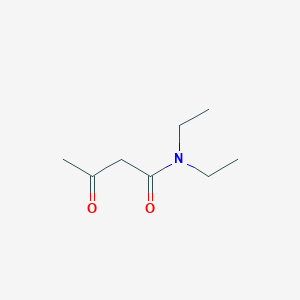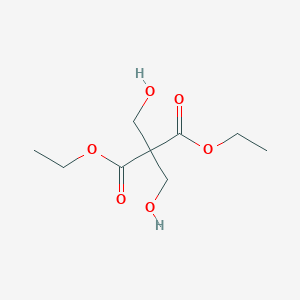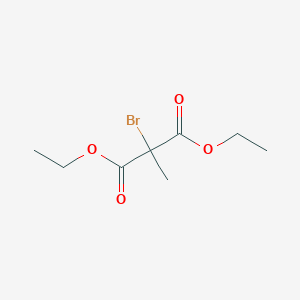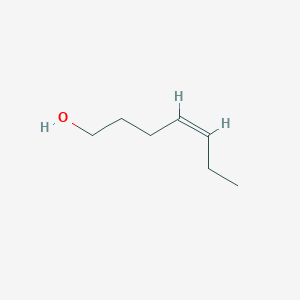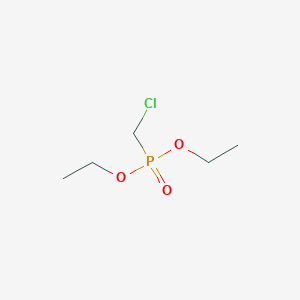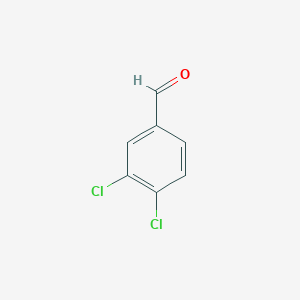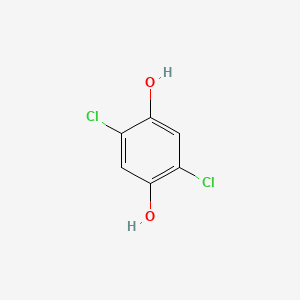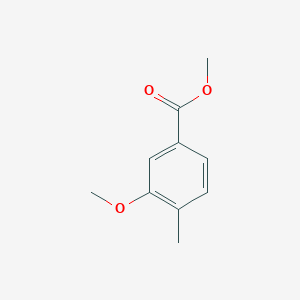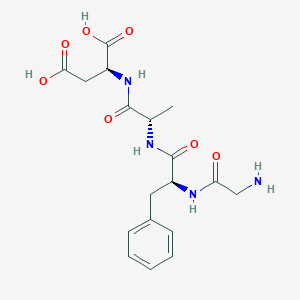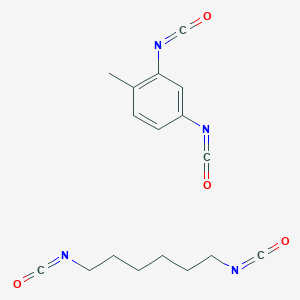
Benzene, 2,4-diisocyanato-1-methyl-, polymer with 1,6-diisocyanatohexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzene, 2,4-diisocyanato-1-methyl-, polymer with 1,6-diisocyanatohexane, commonly known as polyurethane, is a versatile polymer that has found extensive use in various industries. It is synthesized by the reaction of 2,4-diisocyanato-1-methylbenzene with 1,6-diisocyanatohexane. Polyurethane has a wide range of applications, including insulation, adhesives, coatings, and elastomers.
Aplicaciones Científicas De Investigación
Polyurethane has found extensive use in scientific research applications. In the field of materials science, polyurethane is used to create various types of materials, including foam, elastomers, and coatings. In the field of biomedical engineering, polyurethane is used to create medical devices, such as catheters, pacemaker leads, and artificial heart valves. In the field of tissue engineering, polyurethane is used to create scaffolds for the growth of new tissues.
Mecanismo De Acción
The mechanism of action of polyurethane depends on its specific application. In the case of foam, the blowing agent creates bubbles that expand the polymer, resulting in a lightweight material with excellent insulation properties. In the case of elastomers, the polymer chains are cross-linked, resulting in a material with excellent mechanical properties. In the case of coatings, the polymer forms a protective layer that prevents corrosion and wear.
Efectos Bioquímicos Y Fisiológicos
Polyurethane has been extensively studied for its biochemical and physiological effects. In the case of medical devices, polyurethane has been shown to be biocompatible and non-toxic. However, in some cases, the degradation products of polyurethane can cause inflammation and tissue damage. In the case of foam, the blowing agents used in the synthesis of polyurethane have been shown to be harmful to the environment and human health.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Polyurethane has several advantages and limitations for lab experiments. Its versatility and ease of synthesis make it a popular choice for materials science and biomedical engineering research. However, the toxicity of some of its degradation products and the harmful effects of its blowing agents limit its use in some applications. Additionally, the mechanical properties of polyurethane can be affected by environmental factors, such as temperature and humidity.
Direcciones Futuras
There are several future directions for polyurethane research. In the field of materials science, researchers are exploring new ways to modify polyurethane to improve its properties, such as its strength and durability. In the field of biomedical engineering, researchers are exploring new ways to use polyurethane to create medical devices that are more biocompatible and less toxic. Additionally, researchers are exploring new methods for the synthesis of polyurethane that are more environmentally friendly and sustainable.
Conclusion
Polyurethane is a versatile polymer that has found extensive use in various industries. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Polyurethane has several advantages and limitations for lab experiments, and there are several future directions for polyurethane research.
Métodos De Síntesis
Polyurethane is synthesized by the reaction of 2,4-diisocyanato-1-methylbenzene with 1,6-diisocyanatohexane. The reaction is carried out in the presence of a catalyst and a blowing agent. The catalyst is usually a tin compound, while the blowing agent is a low-boiling point liquid that vaporizes during the reaction, creating bubbles that expand the polymer. The resulting polyurethane can be modified by adding various additives to improve its properties.
Propiedades
Número CAS |
128000-11-3 |
|---|---|
Nombre del producto |
Benzene, 2,4-diisocyanato-1-methyl-, polymer with 1,6-diisocyanatohexane |
Fórmula molecular |
C17H18N4O4 |
Peso molecular |
342.35 g/mol |
Nombre IUPAC |
1,6-diisocyanatohexane;2,4-diisocyanato-1-methylbenzene |
InChI |
InChI=1S/C9H6N2O2.C8H12N2O2/c1-7-2-3-8(10-5-12)4-9(7)11-6-13;11-7-9-5-3-1-2-4-6-10-8-12/h2-4H,1H3;1-6H2 |
Clave InChI |
SSKTUAMBCSPDKX-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)N=C=O)N=C=O.C(CCCN=C=O)CCN=C=O |
SMILES canónico |
CC1=C(C=C(C=C1)N=C=O)N=C=O.C(CCCN=C=O)CCN=C=O |
Otros números CAS |
26426-91-5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



